molecular formula C11H12N2 B13250903 2-Ethylquinolin-6-amine

2-Ethylquinolin-6-amine

Cat. No.: B13250903
M. Wt: 172.23 g/mol
InChI Key: NWLMAURVGSJVBU-UHFFFAOYSA-N
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Description

2-Ethylquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities The structure of this compound consists of a quinoline ring system with an ethyl group at the 2-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylquinolin-6-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions, followed by cyclization to form the quinoline ring system .

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Mechanism of Action

The mechanism of action of 2-Ethylquinolin-6-amine involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, quinoline derivatives can interact with other biological pathways, contributing to their diverse pharmacological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-ethylquinolin-6-amine

InChI

InChI=1S/C11H12N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h3-7H,2,12H2,1H3

InChI Key

NWLMAURVGSJVBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

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